2-Undecanone

Descripción

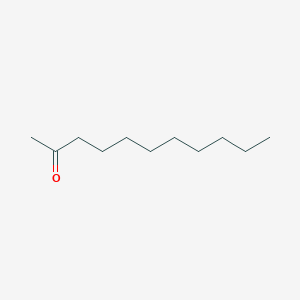

Structure

3D Structure

Propiedades

IUPAC Name |

undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWIYKKSMDLRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021943 | |

| Record name | 2-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, oily liquid; [HSDB] Colorless liquid; mp = 11-13 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid with a citrus, fatty, rue-like odour | |

| Record name | 2-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

231.5 °C, BP: 231.5 to 232.5 °C at 761 mm Hg; 99 °C at 7 mm Hg, 231.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

192 °F (89 °C) (Closed cup) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform., soluble in alcohol and oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8260 to 0.8263 at 20 °C/4 °C, 0.822 -0.826 | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.9 (Air = 1) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 4.1X10-2 mm Hg | |

| Record name | 2-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

112-12-9 | |

| Record name | 2-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Undecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | undecan-2-one; methyl nonyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-UNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5DSO8CY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Undecanone: A Comprehensive Technical Overview

Introduction

2-Undecanone, a saturated methyl ketone, is a naturally occurring organic compound found in various plants and is also synthesized for commercial applications. This technical guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identification

The Chemical Abstracts Service (CAS) has assigned the number 112-12-9 to this compound.[1][2][3][4][5] It is recognized by a variety of synonyms across different applications and contexts.

Table 1: Synonyms of this compound

| Synonym | Reference(s) |

| Methyl nonyl ketone | [1][5][6][7] |

| Undecan-2-one | [1][5][8] |

| 2-Hendecanone | [1][5] |

| Rue ketone | [5][8] |

| Ketone, methyl nonyl | [1][5] |

| Nonyl methyl ketone | [1][5] |

| MGK Dog & Cat Repellent | [1] |

| IBI-246 | [7][8] |

| BioUD | [3] |

Physicochemical Properties

This compound is a colorless to slightly yellow, oily liquid with a characteristic floral, fruity odor.[5][6] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O | [1][2][7] |

| Molecular Weight | 170.29 g/mol | [1][2] |

| Melting Point | 11-13 °C | [6][9] |

| Boiling Point | 231-232 °C | [6][9] |

| Density | 0.825 g/mL at 25 °C | [6][9] |

| Vapor Pressure | <1 mmHg at 20 °C | [6][9] |

| Vapor Density | 5.9 (vs air) | [5][6] |

| Flash Point | 89 °C (closed cup) | [5][9] |

| Solubility | Insoluble in water; Soluble in organic solvents.[6][7][8] | |

| Refractive Index (n²⁰/D) | 1.43 | [6] |

Synthesis and Reactions

Synthesis: this compound can be obtained through several synthetic routes:

-

Oxidation of 2-Undecanol: A common method involves the oxidation of the corresponding secondary alcohol, 2-undecanol.[6]

-

From Decanoic Acid and Acetic Acid: This synthesis occurs by heating decanoic acid and acetic acid over thorium oxide at 450°C.[6]

-

Isolation from Natural Sources: It can be isolated from essential oils, such as oil of rue, through fractional distillation.[7][10][11] However, this method is not of significant commercial importance.[6]

-

Dry Distillation of Calcium Salts: Another method involves the dry distillation of calcium acetate and calcium caprylate.[10][11]

Reactions: As a methyl ketone, this compound undergoes the haloform reaction in the presence of a base and a halogen. For instance, its reaction with sodium hypochlorite yields sodium decanoate, chloroform, and sodium hydroxide.[7][8]

Experimental Protocols

Quantification of this compound in Biological Samples using Gas Chromatography (GC)

This protocol provides a general framework for the quantification of this compound in samples such as milk, based on methods cited in the literature.[6][9]

-

Sample Preparation (Solid-Phase Microextraction - SPME):

-

A known volume of the liquid sample (e.g., milk) is placed in a sealed vial.

-

An internal standard is added to the sample.

-

The sample is heated and agitated to promote the release of volatile compounds.

-

An SPME fiber is exposed to the headspace above the sample for a defined period to adsorb the volatile analytes, including this compound.

-

-

Gas Chromatography (GC) Analysis:

-

Injector: The SPME fiber is inserted into the heated GC injector, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Column: A non-polar capillary column is typically used for the separation of volatile compounds.

-

Oven Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points and interactions with the stationary phase.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Detection (Mass Spectrometry - MS):

-

The separated compounds are introduced into a mass spectrometer.

-

The molecules are ionized (e.g., by electron ionization) and fragmented.

-

The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.

-

-

Quantification:

-

The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and a calibration curve generated from analytical standards of known concentrations.

-

Caption: Workflow for the quantification of this compound.

Biological Activity and Applications

This compound exhibits a range of biological activities and has several applications:

-

Insect and Animal Repellent: Due to its strong odor, it is a key active ingredient in insect and animal repellents, particularly for dogs and cats.[6][7][8] It is considered a safer alternative to DEET.[6]

-

Flavor and Fragrance: It is used in the perfumery and flavoring industries, contributing to notes in some synthetic essential oils, soaps, detergents, and perfumes.[4][6]

-

Modulation of Neutrophil Activity: Research has shown that this compound derived from Pseudomonas aeruginosa can modulate the activity of neutrophils. It initially activates neutrophils through a Gαi-phospholipase C pathway but subsequently inhibits their bactericidal activity by inducing apoptosis.[12] This suggests a mechanism by which the bacterium may evade the host's immune response.[12]

-

Antitumor Potential: It has been observed to have an inhibitory effect on lung tumorigenesis.[13]

Signaling Pathway of this compound in Neutrophils

The following diagram illustrates the proposed signaling pathway by which this compound modulates neutrophil activity.

Caption: Proposed signaling pathway of this compound in neutrophils.

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, 112-12-9 [thegoodscentscompany.com]

- 5. This compound | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 112-12-9 [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. hmdb.ca [hmdb.ca]

- 9. This compound analytical standard 112-12-9 [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 12. This compound derived from Pseudomonas aeruginosa modulates the neutrophil activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Olfactory Properties and Aroma Profile of 2-Undecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone (also known as methyl nonyl ketone) is a naturally occurring ketone found in a variety of plants and essential oils. It is a significant contributor to the aroma of many fruits, herbs, and spices.[1][2][3][4] This colorless, oily liquid possesses a complex and potent aroma profile, making it a subject of interest in the fields of flavor chemistry, perfumery, and sensory science.[1][5] Its biological properties, including its role as a natural insect repellent, also attract attention in agricultural and pharmaceutical research. This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and analytical methodologies related to this compound.

Olfactory Properties and Aroma Profile

This compound is characterized by a multifaceted aroma profile that is often described as fruity, waxy, and creamy. Its odor is of medium strength and has a notable substantivity, lasting for over 128 hours on a smelling strip.[5]

Table 1: Olfactory and Flavor Descriptors for this compound

| Category | Descriptors |

| Odor | Fruity, waxy, creamy, fatty, orris, floral, cheesy, pineapple, citrus, rue-like |

| Flavor | Waxy, fruity, fatty, creamy, cheesy, with blue cheese nuances |

Quantitative Data

A critical aspect of understanding an aroma compound is its odor detection threshold, which is the lowest concentration at which it can be perceived by the human sense of smell.[6]

Table 2: Odor Detection Threshold of this compound

| Medium | Threshold Concentration |

| Air | 0.182 mg/m³ |

| Water | Not available |

This compound is a prominent volatile compound in numerous natural sources, particularly in the essential oil of rue (Ruta graveolens). Its concentration can vary significantly depending on the plant's origin, harvesting time, and extraction method.

Table 3: Concentration of this compound in Ruta graveolens Essential Oil

| Concentration (% of essential oil) | Concentration (mg/kg) | Reference |

| 35% - 90.4% | Not specified | [7](8--INVALID-LINK-- |

| 27.34% - 63.39% | Not specified | [9](10--INVALID-LINK-- |

| Not specified | 2650.2 mg/kg | [11](--INVALID-LINK--) |

Beyond its high concentration in rue, this compound is also found in a variety of fruits, though typically in smaller quantities. It is a natural constituent of bananas, cloves, ginger, guava, and strawberries.[1][2][3][4]

Experimental Protocols

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a method used to generate a detailed sensory profile of a product by a trained panel.[2][12]

Objective: To identify and quantify the key aroma attributes of this compound.

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and commitment.

-

Train panelists to recognize and identify a range of aroma standards relevant to ketones and fruity/waxy notes.

-

Develop a consensus vocabulary (lexicon) to describe the aroma of this compound. This should include terms like "fruity," "waxy," "creamy," "cheesy," etc.

-

Calibrate the panel on the use of an intensity scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in an appropriate solvent (e.g., mineral oil or propylene glycol) to present different intensities of the aroma.

-

Present samples in standardized, odor-free glass containers with random three-digit codes.

-

-

Evaluation:

-

Panelists individually assess the aroma of each sample and rate the intensity of each descriptor from the developed lexicon on the provided scale.

-

Evaluation should take place in a controlled environment with consistent temperature, humidity, and airflow.

-

-

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

-

Visualize the results using spider web plots or bar charts to represent the aroma profile.

-

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.

Objective: To separate and identify the aroma-active compounds in a sample containing this compound and to characterize its specific odor contribution.

Methodology:

-

Instrumentation:

-

A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The effluent from the capillary column is split between the FID and the ODP.

-

-

Sample Preparation:

-

For essential oils, dilute the sample in a suitable solvent (e.g., ethyl acetate).

-

For food matrices, extract the volatile compounds using methods such as solid-phase microextraction (SPME) or solvent extraction.

-

-

GC Conditions (Typical):

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) or a polar column (e.g., DB-WAX) can be used depending on the sample matrix.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.

-

Split Ratio: Typically 10:1, with the larger portion going to the FID.

-

-

Olfactometry:

-

A trained assessor sniffs the effluent from the ODP and records the time, duration, and a descriptor for each odor detected.

-

Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

-

-

Data Analysis:

-

Correlate the retention times of the odor events with the peaks on the FID chromatogram.

-

Identify the compounds responsible for the odors by comparing their retention indices and mass spectra (if coupled with a mass spectrometer) with those of authentic standards and library data.

-

Biosynthesis and Olfactory Perception

Biosynthesis of this compound

In plants, this compound is synthesized through the β-oxidation of fatty acids. Specifically, lauric acid (a C12 fatty acid) undergoes a series of enzymatic reactions to form a β-keto acid, which is then decarboxylated to yield this compound.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs). While the specific human ORs that respond to this compound have not been definitively identified, studies on homologous ketones suggest that receptors like hOR1G1 may be involved.[13][14]

The binding of an odorant to an OR triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This initiates a signaling cascade that leads to the depolarization of the neuron and the transmission of a signal to the olfactory bulb in the brain.

Logical Workflow for Aroma Profile Characterization

The comprehensive characterization of the aroma profile of a compound like this compound involves a multi-step process that integrates both sensory and instrumental analyses.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Quantitative Descriptive Analysis [sensorysociety.org]

- 3. scribd.com [scribd.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, 112-12-9 [thegoodscentscompany.com]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 7. epa.gov [epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Scientific Research Publishing [scirp.org]

- 11. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. affinitylabs.com.au [affinitylabs.com.au]

- 13. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

2-Undecanone: A Technical Guide to its Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-undecanone, a versatile ketone utilized in various scientific and industrial applications, including as a fragrance, food flavoring, and insect repellent. Understanding its solubility profile is critical for formulation development, reaction chemistry, and environmental fate assessment. This document details its solubility in aqueous and organic media, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Physical and Chemical Properties

This compound (also known as methyl nonyl ketone) is a colorless to slightly yellow liquid with a characteristic fruity, floral odor.[1] Its long hydrocarbon chain renders it largely nonpolar, a key determinant of its solubility characteristics.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a polar carbonyl group and a long, nonpolar nine-carbon chain. This amphiphilic nature results in high solubility in organic solvents and very low solubility in water.

Solubility in Water

This compound is sparingly soluble in water. The large hydrophobic carbon chain limits its ability to form significant hydrogen bonds with water molecules.[2][3][4] Quantitative studies have reported its water solubility to be approximately 19.71 mg/L at 25°C (estimated) and 0.00179 g/100 mL (equivalent to 17.9 mg/L) at 25°C .

Solubility in Organic Solvents

This compound exhibits high solubility in a wide range of organic solvents.[5][6] This is attributed to the favorable van der Waals interactions between its nonpolar alkyl chain and the organic solvent molecules. While precise quantitative data is not widely published, it is qualitatively described as soluble, highly soluble, or miscible in the following solvents.[2][3][4][5][6][7][8][9][10][11] A semi-quantitative measure indicates that it is soluble in 2 parts of 70% alcohol.[12]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 19.71 mg/L (estimated) |

| Water | 25 | 0.00179 g/100 mL |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Acetone | Soluble/High Solubility[2][3][4][5][6][7][8][9][11] |

| Benzene | Soluble[2][3][4][7][11] |

| Chloroform | Soluble[2][3][4][7][9][11] |

| Dichloromethane | Soluble[9] |

| Dimethyl Sulfoxide (DMSO) | Soluble[9] |

| Ethanol | Soluble/High Solubility[2][3][4][7][8][11][13] |

| Ether (Diethyl Ether) | Soluble[7][8][11] |

| Ethyl Acetate | High Solubility[5][6][9] |

| n-Heptane | High Solubility[5][6] |

| Methanol | High Solubility[5][6] |

| p-Xylene | High Solubility[5][6] |

| Carbon Tetrachloride | Soluble[7] |

| Grease/Oil | Soluble[13] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The OECD Guideline 105 outlines two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for substances with higher solubility. For organic solvents, the shake-flask method is a widely accepted standard.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of this compound in both water and organic solvents.

1. Principle: A surplus of this compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

2. Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Constant temperature shaker or water bath

-

Centrifuge

-

Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC))

-

Volumetric flasks and pipettes

-

Syringes and filters (if necessary)

3. Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a flask. The flask is then sealed and agitated in a constant temperature bath (e.g., 25°C ± 0.5°C). The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. The equilibration time is determined from the preliminary test, but is typically 24-48 hours.

-

Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of the undissolved this compound. Centrifugation at the same temperature is recommended to ensure complete separation of the solid/liquid phases.

-

Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a calibrated analytical method such as GC-FID or HPLC.

-

Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in units such as g/L, mg/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Signaling Pathways and Logical Relationships

In the context of this compound's use as an insect repellent, its interaction with olfactory signaling pathways in insects is of primary interest. While detailed molecular pathways are a subject of ongoing research, the general mechanism involves the binding of this compound to odorant receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs). This binding event triggers a signal transduction cascade, leading to the generation of an action potential that is transmitted to the insect's brain, ultimately resulting in a repellent behavioral response.

The following diagram illustrates this simplified logical relationship.

References

- 1. This compound | 112-12-9 [amp.chemicalbook.com]

- 2. This compound, 112-12-9 [thegoodscentscompany.com]

- 3. NP-MRD: Showing NP-Card for this compound (NP0044967) [np-mrd.org]

- 4. This compound, 112-12-9 [perflavory.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 112-12-9 [chemicalbook.com]

- 7. This compound | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | CAS:112-12-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Methyl nonyl ketone [sitem.herts.ac.uk]

- 11. methyl nonyl ketone [chemister.ru]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Undecanone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone with a rich history and a diverse range of applications, from perfumery to its increasingly recognized role as a potent insect and animal repellent. This technical guide provides a comprehensive overview of this compound, detailing its discovery, historical context, synthesis, mechanisms of action, and the experimental protocols used in its study.

Discovery and History

This compound was first identified as a major constituent of the essential oil of rue (Ruta graveolens)[1][2][3]. The seminal work on the chemical composition of rue oil was conducted by the American chemist Frederick B. Power and his colleague Frederic H. Lees. In their 1902 publication in the Journal of the Chemical Society, Transactions, they detailed the isolation and characterization of this methyl ketone, which laid the foundation for future research into its properties and applications[4]. Power, a prominent figure in phytochemistry, made significant contributions to the understanding of essential oils and plant-based chemicals during his career[5][6].

Initially, the isolation of this compound from natural sources like rue oil was the primary method of obtaining the compound. However, as its utility in fragrances and as a repellent became more apparent, synthetic methods were developed to ensure a consistent and scalable supply.

Physicochemical and Toxicological Properties

This compound is a colorless to slightly yellow liquid with a characteristic fruity, floral, and slightly waxy aroma[7]. It is soluble in organic solvents but has very low solubility in water. A summary of its key physical, chemical, and toxicological properties is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O | [8] |

| Molar Mass | 170.29 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Odor | Fruity, floral, waxy | [7] |

| Melting Point | 11-15 °C | [8] |

| Boiling Point | 231-232 °C | [8] |

| Density | 0.825 g/mL at 25 °C | [8] |

| Flash Point | 89 °C (closed cup) | [8] |

| Vapor Pressure | < 1 mmHg at 20 °C | [9] |

| Solubility in Water | 0.00179 g/100 mL (25 °C) | [8] |

| log Kow (Octanol-Water Partition Coefficient) | 4.136 | [10] |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >5000 mg/kg | [10][11] |

| LD₅₀ | Mouse | Oral | 3880 mg/kg | [10] |

| LD₅₀ | Rabbit | Dermal | >5000 mg/kg | [10] |

| LC₅₀ | - | Inhalation | >5430 mg/L (vapors) | [12] |

Synthesis of this compound

Several methods have been developed for the synthetic preparation of this compound. The most common approaches are the oxidation of the corresponding secondary alcohol and the ketonic decarboxylation of carboxylic acids.

Oxidation of 2-Undecanol

A standard laboratory-scale synthesis involves the oxidation of 2-undecanol.

Experimental Protocol: Oxidation of 2-Undecanol using Pyridinium Chlorochromate (PCC)

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of 2-undecanol (1 equivalent) in dichloromethane (DCM).

-

Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution. The reaction is mildly exothermic.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation to yield the final product.

Ketonic Decarboxylation

This industrial method involves the high-temperature, catalytic conversion of a mixture of carboxylic acids.

Experimental Protocol: Ketonization of Decanoic Acid and Acetic Acid

-

Catalyst Bed Preparation: A tubular reactor is packed with a metal oxide catalyst, such as thorium oxide or zirconium dioxide, on a support[13][14][15].

-

Reaction: A gaseous mixture of decanoic acid and acetic acid (in a specific molar ratio) is passed over the heated catalyst bed (typically 300-450 °C)[13][16].

-

Product Collection: The reaction products, including this compound, water, and carbon dioxide, are passed through a condenser to liquefy the ketone.

-

Purification: The collected liquid is then subjected to fractional distillation to separate the this compound from unreacted starting materials and byproducts.

Mechanism of Action as a Repellent

This compound's repellent properties are attributed to its interaction with the chemosensory systems of insects and other arthropods.

Insect Olfactory Signaling Pathway

In insects, volatile compounds like this compound are detected by olfactory sensory neurons (OSNs) located in sensilla on the antennae and maxillary palps[5]. The binding of an odorant to an odorant receptor (OR) on the dendritic membrane of an OSN initiates a signal transduction cascade. While the exact mechanisms are still under investigation, it is understood that insect ORs form heteromeric complexes with a co-receptor (Orco) that function as ligand-gated ion channels[8]. This leads to the depolarization of the neuron and the generation of an action potential, which is then transmitted to the brain for processing, ultimately leading to a behavioral response, such as avoidance[10][17][18]. Some studies also suggest the involvement of G protein-coupled receptor (GPCR) signaling pathways in modulating the olfactory response[16][18].

Insect Olfactory Signaling Pathway for this compound.

Nematode Chemosensory Pathway

In the model organism Caenorhabditis elegans, repulsive odorants like this compound are detected by the AWB olfactory sensory neurons[17]. The signal transduction in these neurons is mediated by a cGMP pathway, leading to an avoidance behavior[17].

Nematode Chemosensory Pathway for this compound.

Repellent Efficacy

This compound has demonstrated significant repellent activity against a variety of arthropods, including mosquitoes and ticks. Its efficacy is often compared to the widely used synthetic repellent, DEET.

Table 3: Comparative Repellent Efficacy of this compound

| Target Pest | This compound Concentration | DEET Concentration | Efficacy/Protection Time | Reference(s) |

| Aedes aegypti | 20% | 20% | This compound showed comparable repellency to DEET for up to 6 hours. | [19] |

| Anopheles gambiae | 10% | 10% | 2-Tridecanone (a related methyl ketone) showed comparable protection to DEET. This compound was also effective. | [20][21] |

| Mosquitoes (general) | 7.75% | 7-15% | Comparable efficacy in laboratory studies; up to 5 hours of protection. | [18][20] |

| Ticks | 7.75% | - | Up to 2 hours of protection. | [18] |

Experimental Protocols for Evaluation

Extraction and Analysis from Natural Sources

Workflow: Extraction and Analysis of this compound from Ruta graveolens

Extraction and Analysis of this compound.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: A diluted solution of the essential oil or synthesized product is prepared in a suitable solvent (e.g., hexane or acetone).

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used[9][22].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[9].

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60-70 °C held for a few minutes, followed by a ramp of 3-10 °C/min to a final temperature of 240-280 °C[22][23].

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Ion Source Temperature: 230 °C.

-

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST)[24].

Repellent Efficacy Testing

Experimental Protocol: Arm-in-Cage Assay

This method is a standard for evaluating the efficacy of topical repellents against mosquitoes[6][11][17][19][25].

-

Test Subjects: Human volunteers are used.

-

Mosquitoes: A cage containing a known number (e.g., 200) of host-seeking female mosquitoes of a specific species (Aedes aegypti, Anopheles gambiae, etc.) is used[11][17].

-

Repellent Application: A standard amount of the repellent formulation is applied to a defined area on the volunteer's forearm. The hand is typically covered with a protective glove[25].

-

Exposure: The treated forearm is inserted into the mosquito cage for a set period (e.g., 3-5 minutes) at regular intervals (e.g., every 30 minutes)[11][17].

-

Data Collection: The time to the first confirmed bite (or landing, depending on the protocol) is recorded. This is known as the Complete Protection Time (CPT)[11][17].

-

Control: An untreated arm is also exposed to confirm the biting avidity of the mosquitoes.

-

Endpoint: The test continues until the repellent fails (i.e., a confirmed bite occurs) or for a maximum duration (e.g., 8 hours)[11][17].

Conclusion

This compound is a versatile compound with a long history rooted in natural product chemistry. Its repellent properties, coupled with a favorable safety profile, make it a compound of significant interest for the development of new and effective insect and animal repellents. The detailed understanding of its synthesis, mechanism of action, and the standardized protocols for its evaluation are crucial for its continued development and application in various fields. This guide provides a foundational resource for researchers and professionals working with this important molecule.

References

- 1. Essential Oil Composition of Ruta graveolens L. Fruits and Hyssopus officinalis Subsp. aristatus (Godr.) Nyman Biomass as a Function of Hydrodistillation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ruta Essential Oils: Composition and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insect olfaction - Wikipedia [en.wikipedia.org]

- 6. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Insect olfactory receptors are het ... | Article | H1 Connect [archive.connect.h1.co]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. slunik.slu.se [slunik.slu.se]

- 11. Arm-In-Cage test – Biogents AG [eu.biogents.com]

- 12. researchgate.net [researchgate.net]

- 13. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 14. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s. | Semantic Scholar [semanticscholar.org]

- 21. Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Different Repellents for Aedes aegypti against Blood-Feeding and Oviposition | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. azom.com [azom.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Undecanone

Introduction

2-Undecanone (CAS No. 112-12-9), also known as methyl nonyl ketone, is a volatile organic compound with the formula CH₃C(O)C₉H₁₉.[1] It is a colorless, oily liquid naturally found in various plants and fruits, including wild tomatoes, cloves, and ginger. Due to its strong and characteristic citrus-like odor, this compound is utilized in the flavor and fragrance industries and serves as an effective animal and insect repellent.[1] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for separating and identifying volatile compounds.

Principle

The GC-MS methodology leverages the power of gas chromatography to separate this compound from other components in a sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the analyte's response to that of a certified reference standard.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to extract this compound into a volatile solvent suitable for GC-MS injection while minimizing matrix interference.

-

For Liquid Samples (e.g., essential oils, liquid formulations):

-

Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Add a suitable volatile organic solvent (e.g., hexane or dichloromethane, GC grade) to the flask to dissolve the sample.[2]

-

Dilute to the 10 mL mark with the same solvent.

-

If necessary, perform further serial dilutions to bring the analyte concentration within the calibration range.

-

Filter the final solution using a 0.45 µm syringe filter to remove any particulates before transferring to a 2 mL GC vial.[2]

-

-

For Solid Samples (e.g., plant material, powders):

-

Solid-Phase Microextraction (SPME): This technique is ideal for extracting volatile compounds from complex matrices.[1]

-

Place a known quantity of the homogenized solid sample into a headspace vial.

-

Heat the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose an SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

-

Desorb the fiber directly in the hot GC inlet for analysis.

-

-

-

Standard Preparation for Quantification:

-

Prepare a stock solution of this compound analytical standard (e.g., 1000 µg/mL) in a GC-grade solvent like hexane.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

Transfer the standards to 2 mL GC vials for analysis.

-

2. GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 35-350 (Full Scan Mode) |

| Data Acquisition Modes | Full Scan: For qualitative identification. Selected Ion Monitoring (SIM): For enhanced quantitative sensitivity. |

Data Presentation

Quantitative data for the identification of this compound is based on its characteristic mass spectrum following electron ionization. The major ions are summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Ionic Fragment |

| 58 | ~99.9 | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 43 | ~89.3 | [CH₃CO]⁺ (Acetyl cation) |

| 59 | ~29.0 | [C₃H₇O]⁺ |

| 71 | ~27.1 | [C₅H₁₁]⁺ (Alkyl fragment) |

| 41 | ~24.8 | [C₃H₅]⁺ (Allyl cation) |

| Data derived from the Human Metabolome Database and PubChem.[3] |

Mandatory Visualizations

References

Application Notes and Protocols: 2-Undecanone as a Solvent in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, also known as methyl nonyl ketone, is a long-chain aliphatic ketone that presents as a colorless to pale yellow liquid.[1][2] While widely recognized for its use in the fragrance and flavor industries, as well as for its insect-repellent properties, its potential as a specialized solvent in chemical reactions is an area of growing interest.[1][2][3] Its distinct physical and chemical properties, particularly its high boiling point and low water solubility, make it a candidate for specific applications in organic synthesis and materials science.[4] This document provides detailed application notes and general protocols for utilizing this compound as a solvent in chemical reactions.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's properties is crucial for its effective application in chemical synthesis. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | [5] |

| Molecular Weight | 170.29 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 231-232 °C | [4] |

| Melting Point | 11-13 °C | [4] |

| Density | ~0.825 g/mL at 25 °C | [4] |

| Solubility in Water | Insoluble | [3][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform | [4][6] |

| Flash Point | 89 °C (closed cup) | [4] |

Applications of this compound as a Solvent

While specific, documented examples in high-profile named reactions are not extensively reported in readily available literature, the properties of this compound suggest its utility in several areas of chemical synthesis.

High-Temperature Reactions

With a boiling point exceeding 230 °C, this compound is an excellent solvent for reactions that require high temperatures to proceed at a reasonable rate. This includes certain types of condensation reactions, rearrangements, and syntheses of thermally stable polymers. Its low vapor pressure at moderate temperatures also contributes to safer handling in open or semi-open systems.

Reactions Involving Water-Sensitive Reagents

Due to its hydrophobic nature and insolubility in water, this compound can be a suitable medium for reactions involving water-sensitive reagents, such as certain organometallic compounds. It can serve as an alternative to other high-boiling point ethereal or hydrocarbon solvents.

Biocatalysis

The use of organic solvents in biocatalysis is an area of active research, with the solvent choice significantly impacting enzyme stability and activity.[1] While specific data on this compound is limited, its character as a long-chain ketone suggests it could be a suitable non-conventional medium for certain enzymatic reactions, particularly those involving lipases.[4]

Polymer and Resin Synthesis

This compound is noted for its use as a solvent in the production of vinyl resins, nitrocellulose, and synthetic rubber.[4] Its solvating power for large organic molecules and its high boiling point are advantageous in these polymerization processes, allowing for effective dissolution of monomers and polymers and facilitating the removal of volatile byproducts.

Experimental Protocols

As detailed protocols for specific reactions using this compound as the primary solvent are not widely published, the following general protocols are provided as a starting point for researchers wishing to explore its use.

General Protocol for Evaluating this compound as a Reaction Solvent

This protocol outlines a systematic approach to testing the suitability of this compound for a given chemical transformation.

1. Materials:

-

This compound (reagent grade or higher, dried over molecular sieves if necessary)

-

Reactants and catalyst for the desired reaction

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert gas supply (e.g., nitrogen or argon) if required

-

Heating mantle and temperature controller

-

Magnetic stirrer and stir bar

-

Analytical equipment for reaction monitoring (e.g., TLC, GC-MS, HPLC)

2. Procedure:

-

Solubility Test: Before setting up the reaction, test the solubility of all reactants, catalysts, and expected intermediates/products in this compound at both room temperature and the intended reaction temperature.

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the reactants and catalyst.

-

Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.

-

If the reaction is air- or moisture-sensitive, flush the apparatus with an inert gas.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., taking aliquots for TLC or GC analysis).

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Due to the high boiling point of this compound, removal by rotary evaporation may be challenging. Consider the following work-up strategies:

-

Direct Precipitation/Crystallization: If the product is a solid and insoluble in a non-polar solvent, add a suitable anti-solvent (e.g., hexanes) to precipitate the product.

-

Liquid-Liquid Extraction: If the product is soluble in a lower-boiling point organic solvent immiscible with this compound (a challenging scenario), perform an extraction. More commonly, if the product is soluble in a polar solvent, an extraction with a polar solvent immiscible with this compound could be attempted.

-

Column Chromatography: Directly load the reaction mixture onto a silica gel column and elute with an appropriate solvent system. The high-boiling this compound will likely be eluted with non-polar solvents.

-

-

-

Analysis: Characterize the purified product using standard analytical methods (NMR, IR, Mass Spectrometry, etc.) and determine the reaction yield.

Visualizations

Caption: Workflow for evaluating this compound as a solvent.

Caption: Decision tree for selecting this compound as a solvent.

Conclusion

This compound is a promising, yet under-explored, solvent for chemical reactions. Its favorable physical properties, particularly its high boiling point and hydrophobicity, suggest its utility in a range of synthetic applications. While detailed, reaction-specific protocols are currently scarce in the literature, the general guidelines provided here offer a framework for researchers to investigate the potential of this compound in their own work. Further research into its application in specific reaction classes is warranted to fully elucidate its capabilities as a valuable, non-conventional reaction medium.

References

- 1. iris.unito.it [iris.unito.it]

- 2. Enzymes from solvent-tolerant microbes: useful biocatalysts for non-aqueous enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 2-Undecanone: A Detailed Laboratory Protocol

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the laboratory synthesis of 2-undecanone, a versatile ketone with applications in the flavor, fragrance, and pharmaceutical industries. Two robust and widely applicable synthetic methods are presented: the oxidation of 2-undecanol using a TEMPO-catalyzed system and the Wacker-Tsuji oxidation of 1-undecene. This guide includes comprehensive, step-by-step procedures, tabulated quantitative data for easy comparison, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound, also known as methyl nonyl ketone, is a naturally occurring organic compound found in various plants and fruits.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity, floral odor. Its utility spans various industrial applications, including as a fragrance ingredient, a flavoring agent, and an insect repellent.[1] In the context of drug development and chemical research, this compound serves as a valuable building block and intermediate in the synthesis of more complex molecules. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community. This application note details two effective methods for its preparation in a laboratory setting.

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| CAS Number | 112-12-9 |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 231-233 °C |

| Density | 0.825 g/mL at 25 °C |

Table 2: Comparison of Synthetic Protocols for this compound

| Parameter | Protocol 1: TEMPO-Catalyzed Oxidation | Protocol 2: Wacker-Tsuji Oxidation |

| Starting Material | 2-Undecanol | 1-Undecene |

| Key Reagents | TEMPO, NaBr, NaOCl, NaHCO₃ | PdCl₂, CuCl, O₂ |

| Solvent | Dichloromethane (DCM) / Water | Dimethylformamide (DMF) / Water |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1-2 hours | 12-24 hours |

| Typical Yield | >95% | 70-85% |

| Purity (post-purification) | >98% | >98% |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 2.41 (t, 2H), 2.13 (s, 3H), 1.55 (quint, 2H), 1.25 (m, 12H), 0.88 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 209.3, 43.8, 31.9, 29.7, 29.4, 29.3, 29.2, 24.0, 22.7, 14.1 |

| IR (neat) | 2925, 2855, 1718 (C=O), 1465, 1358 cm⁻¹ |

| Mass Spectrum (EI) | m/z 170 (M+), 155, 113, 98, 85, 71, 58, 43 |

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation of 2-Undecanol

This protocol describes the oxidation of the secondary alcohol, 2-undecanol, to the corresponding ketone, this compound, using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (bleach) as the terminal oxidant.

Materials:

-

2-Undecanol

-

(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium bromide (NaBr)

-

Sodium hypochlorite (NaOCl, commercial bleach, ~5-6% solution)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-undecanol (1.0 eq) and dissolve it in dichloromethane (DCM) to make a 0.5 M solution.

-

Add TEMPO (0.01 eq) and sodium bromide (NaBr, 0.1 eq) to the solution.

-

In a separate beaker, prepare an aqueous solution of sodium bicarbonate (NaHCO₃). Add this solution to the reaction mixture.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add sodium hypochlorite (NaOCl, 1.2 eq) solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Protocol 2: Wacker-Tsuji Oxidation of 1-Undecene

This protocol details the oxidation of the terminal alkene, 1-undecene, to the methyl ketone, this compound, using a palladium(II) catalyst and copper(I) chloride as a co-catalyst under an oxygen atmosphere.[3][4][5]

Materials:

-

1-Undecene

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon or from a cylinder)

-

Diethyl ether

-

Hydrochloric acid (HCl, 1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Oxygen balloon

Procedure:

-

To a two-neck round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, add palladium(II) chloride (PdCl₂, 0.05 eq) and copper(I) chloride (CuCl, 1.0 eq).

-

Add a 7:1 mixture of dimethylformamide (DMF) and water.

-

Stir the mixture vigorously under an oxygen atmosphere for 30 minutes until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).

-

Add 1-undecene (1.0 eq) to the reaction mixture.

-

Stir the reaction vigorously at room temperature under a positive pressure of oxygen (from the balloon) for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and 1 M hydrochloric acid (HCl).

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocols described herein provide reliable and scalable methods for the synthesis of this compound in a laboratory setting. The TEMPO-catalyzed oxidation of 2-undecanol offers a high-yielding and rapid route, while the Wacker-Tsuji oxidation of 1-undecene provides an alternative pathway from a readily available alkene starting material. The choice of method will depend on the availability of starting materials, desired scale, and specific experimental constraints. The provided data and detailed procedures are intended to facilitate the successful synthesis and characterization of this compound for research and development purposes.

References

- 1. Page loading... [guidechem.com]

- 2. EP1590312B1 - Bromine free tempo based catalyst system for oxidation of primary and secondary alcohols using naoci as an oxidant. - Google Patents [patents.google.com]

- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(112-12-9) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

2-Undecanone: A Natural Antimicrobial Agent with Diverse Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, a naturally occurring ketone found in various plants and insects, has garnered significant attention for its broad-spectrum antimicrobial properties.[1][2] This compound, also known as methyl nonyl ketone, exhibits inhibitory activity against a range of bacteria and fungi, making it a promising candidate for various applications, including food preservation, pest control, and as a potential therapeutic agent.[1][3][4] These application notes provide a comprehensive overview of the antimicrobial properties of this compound, detailed experimental protocols for its evaluation, and insights into its mechanisms of action.

Antimicrobial Spectrum and Efficacy

The antimicrobial efficacy of this compound has been demonstrated against a variety of microorganisms. Its activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Strain | MIC | Reference |

| Bacillus subtilis | >30 µL/mL | [2] |

| Escherichia coli | >30 µL/mL | [2] |

| Pantoea spp. | 4% (v/v) | [3][5] |

| Staphylococcus aureus | 8% (v/v) | [3] |

| Klebsiella pneumoniae | No effect | [3] |

| Other tested strains (not specified) | 8% (v/v) | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

| Fungal Strain | MIC | Reference |

| Aspergillus niger | 1 µL/mL | [2] |

| Candida mycoderma | High activity | [2] |

| Pseudogymnoascus destructans | 25.94 µg/mL | [1] |

Mechanism of Action

The antimicrobial activity of this compound is attributed to several mechanisms, including the disruption of cellular processes and interference with signaling pathways.

Inhibition of Fungal Ergosterol Biosynthesis

One of the key antifungal mechanisms of this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] By downregulating the expression of genes such as ERG11 and ERG6, this compound disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition.[1]

Modulation of Neutrophil Activity